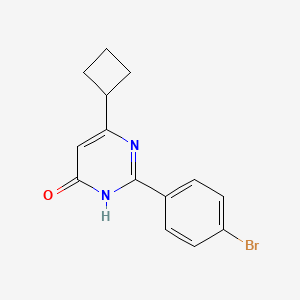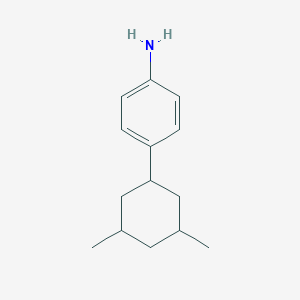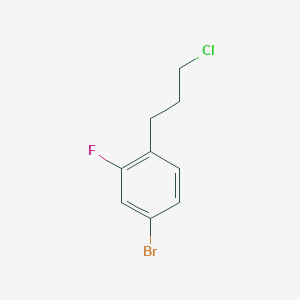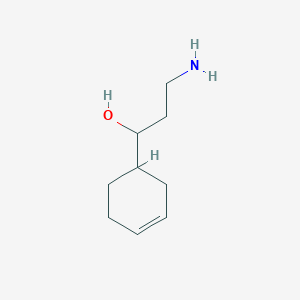
3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is an organic compound with the molecular formula C9H17NO. It is a versatile compound used in various scientific research fields due to its unique structural properties. The compound features an amino group, a cyclohexene ring, and a hydroxyl group, making it an interesting subject for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol typically involves the reaction of cyclohex-3-en-1-yl derivatives with amino alcohols under controlled conditions. One common method includes the hydrogenation of cyclohex-3-en-1-yl ketones followed by reductive amination with amino alcohols. The reaction conditions often require catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) with catalysts like Pd/C or lithium aluminum hydride (LiAlH4) are typical.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of bases such as pyridine or triethylamine.
Major Products Formed
Oxidation: Cyclohex-3-en-1-one derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is utilized in various scientific research fields:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Employed in the synthesis of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their activity and function. The cyclohexene ring provides structural rigidity, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-3-(cyclohex-3-en-1-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-Amino-1-propanol: Lacks the cyclohexene ring, making it less structurally complex.
Cyclohexanol: Contains a hydroxyl group but lacks the amino group and the propyl chain.
Uniqueness
3-Amino-1-(cyclohex-3-en-1-yl)propan-1-ol is unique due to its combination of functional groups and structural features. The presence of both an amino group and a hydroxyl group on a cyclohexene ring provides a versatile platform for chemical modifications and interactions, making it valuable in diverse research applications.
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
3-amino-1-cyclohex-3-en-1-ylpropan-1-ol |
InChI |
InChI=1S/C9H17NO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-2,8-9,11H,3-7,10H2 |
InChI-Schlüssel |
ZDYMHQBBLLCGSW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CC=C1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



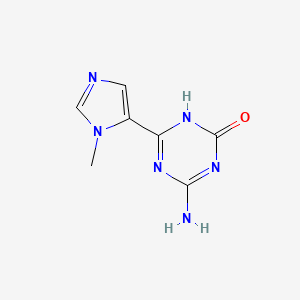
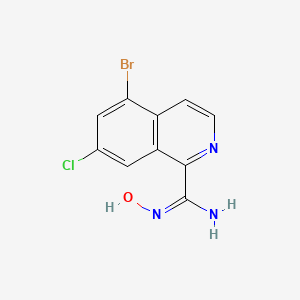
![4-Bromo-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13206241.png)

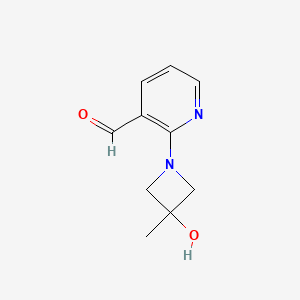

![3-Amino-2-[(2-chlorophenyl)methyl]propanoic acid](/img/structure/B13206256.png)

![1-ethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13206268.png)

